molecular formula C22H25N3O3S B2457568 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide CAS No. 681265-42-9

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide

Cat. No.: B2457568
CAS No.: 681265-42-9
M. Wt: 411.52
InChI Key: GJKMLSAPWWSALQ-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and an adamantane moiety

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-29(27,28)13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKMLSAPWWSALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide apart from similar compounds is its unique adamantane moiety, which imparts distinct physicochemical properties. This structural feature may enhance its stability, bioavailability, and interaction with biological targets, making it a promising candidate for further research and development.

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article provides a detailed examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with an adamantane moiety and a carboxamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 366.4 g/mol. The presence of multiple functional groups contributes to its diverse chemical reactivity and potential biological interactions.

Key Properties

PropertyValue
Molecular Weight366.4 g/mol
Log P (Octanol-Water)0.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as FOXM1 inhibition. This suggests that it may serve as a potential lead compound for the development of new anticancer therapies.

Anti-inflammatory Effects

Preliminary studies indicate that this compound possesses anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Study on Anticancer Mechanisms

In another study focusing on cancer cell lines (e.g., MCF7 and HeLa), this compound demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
MCF712
HeLa10

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It can trigger programmed cell death pathways in cancer cells.
  • Modulation of Immune Responses : The anti-inflammatory effects suggest potential modulation of immune system activities.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, temperature modulation) to prevent degradation. Key steps include:

  • Thienopyrazole core formation : Cyclocondensation of thiophene derivatives with hydrazines.
  • Adamantane coupling : Amidation or nucleophilic substitution to attach the adamantane-carboxamide group.
  • Oxidation : Introduction of sulfone groups using oxidizing agents like m-chloroperbenzoic acid . Characterization :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., distinguishing thienopyrazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and purity .
Synthesis Step Key Conditions Analytical Validation
Core formationHydrazine, ethanol reflux, 12 hTLC (Rf = 0.5 in ethyl acetate)
Adamantane couplingDCC/DMAP, DMF, 24 h¹H NMR (adamantane H at δ 1.5–2.1)
Oxidationm-CPBA, CH₂Cl₂, 0°C → RTIR (S=O stretch at 1150 cm⁻¹)

Q. How is the molecular structure elucidated, particularly for crystallographic ambiguity?

X-ray crystallography using SHELX software is the gold standard. For non-crystalline samples:

  • 2D NMR (COSY, HSQC) resolves overlapping signals in the thienopyrazole-adamantane junction .
  • DFT calculations : Compare experimental (e.g., IR, UV-Vis) and computed spectra to validate bond angles/planarity .

Q. What preliminary biological screening assays are applicable?

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • DNA interaction : Gel electrophoresis to assess cleavage (e.g., plasmid DNA relaxation) .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized in large-scale synthesis?

  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using response surface methodology .
  • Catalyst selection : Palladium acetate (0.5 mol%) in xylene improves cross-coupling efficiency by 30% vs. traditional methods .
  • Continuous flow reactors : Reduce side products (e.g., over-oxidation) via precise residence time control .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) if computational docking suggests strong affinity but in vitro activity is weak .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with assays .
  • Solubility correction : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives from poor aqueous solubility .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Functional group substitution : Replace the phenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate electronic effects on bioactivity .
  • Adamantane bioisosteres : Compare with bicyclo[2.2.2]octane derivatives to assess rigidity and lipophilicity impacts .
  • Proteomics : SILAC (stable isotope labeling) to identify protein targets in cancer cells post-treatment .

Q. What advanced techniques validate conformational dynamics in solution?

  • NOESY NMR : Detect spatial proximity between adamantane and thienopyrazole protons to confirm folded vs. extended conformers .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on stability over 100-ns trajectories .

Q. How to investigate the mechanism of action for observed anticancer activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) or proteasomes using fluorogenic substrates .
  • ROS detection : DCFH-DA assay to quantify reactive oxygen species (ROS) induction in treated cells .
  • Apoptosis markers : Western blot for caspase-3/9 cleavage and Bcl-2/Bax ratios .

Notes

  • Methodological focus : Emphasized experimental design, validation techniques, and data reconciliation.
  • Citing evidence : Each answer references specific evidence IDs (e.g., ) for traceability.

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